molecular formula C17H13ClN2O2S B14948038 1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl-

1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl-

Cat. No.: B14948038
M. Wt: 344.8 g/mol
InChI Key: NTRAJWMXRMDBEJ-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl- is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. This particular compound features a unique combination of functional groups, including an indole core, a carbonitrile group, and a chlorobenzenesulfonylmethyl substituent, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

    Sulfonylation: The chlorobenzenesulfonylmethyl group is introduced through a sulfonylation reaction, where the indole derivative reacts with chlorobenzenesulfonyl chloride in the presence of a base.

    Methylation: The final step involves methylation of the indole nitrogen using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or nitrile groups under suitable conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components in the presence of acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indole derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The carbonitrile and sulfonyl groups can further influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl- can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a carbonitrile group.

    1H-Indole-3-acetic acid: Contains an acetic acid group, making it more acidic and water-soluble.

    1H-Indole-3-ethanol: Features an ethanol group, providing different solubility and reactivity properties.

The uniqueness of 1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl- lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-1-methylindole-3-carbonitrile

InChI

InChI=1S/C17H13ClN2O2S/c1-20-16-5-3-2-4-14(16)15(10-19)17(20)11-23(21,22)13-8-6-12(18)7-9-13/h2-9H,11H2,1H3

InChI Key

NTRAJWMXRMDBEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CS(=O)(=O)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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